2-(2-Hydroxyethyl)indoline
Description
Significance of Indoline (B122111) Core Structures in Drug Discovery and Chemical Biology
The indoline framework, characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the design of bioactive molecules. Its non-planar structure imparts favorable physicochemical properties, such as increased water solubility and a three-dimensional geometry that can enhance binding to biological targets. ijpsr.info This versatile scaffold is found in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.
Indoline derivatives have been successfully developed as anticancer, antihypertensive, and antimicrobial agents. ijpsr.info The structural rigidity of the indoline nucleus, combined with the ability to introduce various substituents at different positions, allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. This adaptability has made the indoline core a focal point for medicinal chemists aiming to develop new therapeutics with improved efficacy and selectivity. acs.orgyoutube.com
Overview of Functionalized Indolines with Hydroxyethyl (B10761427) Moieties
The introduction of a hydroxyethyl group (-CH₂CH₂OH) onto a molecular scaffold can significantly influence its biological properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. wikipedia.org Furthermore, the hydroxyethyl moiety can enhance a compound's water solubility, a crucial factor for drug development.
While research specifically on 2-(2-Hydroxyethyl)indoline is scarce, the related isomer, 3-(2-Hydroxyethyl)indole (tryptophol), is a well-studied compound. Tryptophol (B1683683) is a quorum-sensing molecule in fungi and has been investigated for its potential as an antifungal agent. acs.org The biological activity of tryptophol and other hydroxyethyl-substituted heterocycles underscores the potential significance of the hydroxyethyl group in modulating the therapeutic effects of indoline-based compounds. nih.gov
Scope and Research Trajectory of this compound Investigations
The limited availability of research on this compound presents a unique opportunity for future scientific exploration. The synthesis of this compound could likely be achieved through the reduction of the corresponding indole (B1671886) derivative, a common method for preparing indolines. google.com
Future investigations into this compound would likely focus on several key areas. A primary objective would be to characterize its fundamental chemical and physical properties. Subsequently, comprehensive biological screening could unveil its potential pharmacological activities. Given the known properties of the indoline core and the hydroxyethyl group, promising avenues for research include its evaluation as an anticancer, antimicrobial, or neuroprotective agent.
Comparative studies between this compound and its 3-substituted isomer would also be of significant interest. Such research could elucidate the impact of the substituent's position on the compound's biological activity and provide valuable structure-activity relationship (SAR) data for the design of future indoline-based therapeutic agents.
| Property | Data |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol nih.gov |
| Predicted XLogP3 | 1.4 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Note: The data in this table is for the related isomer, 2-(2,3-dihydro-1H-indol-3-yl)ethanol, as data for this compound is not readily available. |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYMEVFLUWNLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Hydroxyethyl Indoline and Its Advanced Precursors
Classical and Contemporary Approaches to Indoline (B122111) Ring Construction
The formation of the indoline core can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. These methods provide access to a diverse range of indoline structures.
Cyclization Strategies for 2-Substituted Indoline Synthesis
Cyclization reactions represent a fundamental approach to indoline synthesis. Strategies often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring.
One prominent strategy involves a Suzuki-Miyaura coupling followed by a 5-endo-trig cyclization. nih.govacs.org In this approach, readily prepared o-haloanilides are converted into acyclic, imide-derived enol phosphates. These intermediates undergo a highly chemoselective cross-coupling with various boron nucleophiles. The resulting N-(o-halophenyl)enecarbamates serve as precursors for a subsequent 5-endo-trig aryl radical cyclization to furnish 2-substituted indolines. nih.govacs.org
Another effective method is the cyclization of 2-alkynylaniline derivatives. nih.gov This approach is advantageous due to the easy accessibility of the starting materials via Sonogashira coupling of ortho-haloanilines and 1-alkynes. nih.gov The cyclization of these unprotected anilines can be catalyzed by palladium acetate (B1210297) in an aqueous micellar medium, offering a greener alternative to traditional organic solvents. nih.gov The reaction is sensitive to the heating method, with conventional heating often proving more effective than microwave irradiation for certain substrates. nih.gov
A metal-free approach involves the 5-endo-dig annulation of 2-alkynyldimethylanilines in ethanol. This method proceeds without any metal catalyst or additive to activate the alkyne, providing a variety of 2-substituted indoles which can subsequently be reduced to indolines. rsc.org
Table 1: Comparison of Cyclization Strategies for 2-Substituted Indoline Precursors
| Method | Key Precursor | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Suzuki-Miyaura/Radical Cyclization | N-(o-halophenyl)enecarbamate | Pd Catalyst, Radical Initiator | Forms diverse 2-substituents via cross-coupling; Utilizes a 5-endo-trig cyclization. nih.govacs.org |
| Cyclization of 2-Alkynylanilines | Unprotected 2-alkynylaniline | Pd(OAc)₂ in TPGS-750-M/water | Green chemistry approach using aqueous medium; Avoids protection/deprotection steps. nih.gov |
| Metal-Free Annulation | 2-Alkynyldimethylaniline | Ethanol (solvent and promoter) | Environmentally friendly; No metal catalyst required; Forms indole (B1671886) precursor to indoline. rsc.org |
Reductive Cyclizations in Indoline Formation
Reductive cyclization offers a powerful pathway to the indoline skeleton, typically by reducing a nitro group on an ortho-substituted benzene (B151609) ring, which then triggers an intramolecular cyclization.
A classic and efficient method involves the reduction of 2-nitrostyrene derivatives. The use of formate (B1220265) esters, particularly phenyl formate, as carbon monoxide (CO) surrogates in the presence of a palladium catalyst facilitates this transformation to yield indoles, which can be further reduced to indolines. researchgate.net This approach avoids the need for pressurized CO gas. researchgate.net A combination of palladium and ruthenium catalysts can also be effective when using alkyl formates. researchgate.net
Another well-established method employs iron in the presence of hydrochloric acid (Fe/HCl) to achieve the reductive cyclization of intermediates like 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives to form complex indolyl-substituted quinolines, showcasing the versatility of reducing a nitro group to an amine that cyclizes in situ. nih.gov
More contemporary methods include a direct photo-induced reductive Heck cyclization. nih.gov This metal- and photocatalyst-free reaction utilizes UVA/blue light to activate a C(sp²)–Cl bond in N-(2-chlorobenzoyl)indole derivatives. The process involves the formation of radical intermediates and subsequent cyclization to produce polycyclic indolinyl compounds. nih.gov The resulting ketone can be reduced to an alcohol, providing a pathway to structures related to 2-(2-hydroxyethyl)indoline. nih.gov
Palladium-Catalyzed Intramolecular Amination Methods for Indoline Scaffolds
Palladium-catalyzed C-H amination has emerged as a highly efficient and direct method for constructing the indoline ring system. nih.govacs.org These reactions create the crucial nitrogen-carbon bond by activating a C-H bond on the aromatic ring.
A practical protocol has been developed for the synthesis of indolines from picolinamide (B142947) (PA)-protected β-arylethylamine substrates. nih.govacs.org This method utilizes a palladium catalyst for the intramolecular amination of an ortho-C(sp²)-H bond. The reaction proceeds with high efficiency under mild conditions and with low catalyst loadings. nih.gov The picolinamide directing group can be readily removed under basic conditions after the cyclization is complete. acs.org The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle, initiated by C-H palladation. acs.org
This strategy has been extended to the palladium-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives, using an oxidant like PhI(OAc)₂ to afford various substituted indolines. organic-chemistry.org Similarly, palladium nanoparticles generated in situ have been used to catalyze the intramolecular Heck cyclization of N-allyl-2-haloanilines to give 3-methyl indolines, which are structural isomers of 2-substituted indolines. rsc.org
Table 2: Palladium-Catalyzed Intramolecular Amination for Indoline Synthesis
| Substrate | Directing/Protecting Group | Catalyst System | Key Features |
|---|---|---|---|
| β-arylethylamine | Picolinamide (PA) | Pd(OAc)₂ / Oxidant | High efficiency, mild conditions, low catalyst loading, ortho-C(sp²)-H amination. nih.govacs.org |
| Phenethylamine derivative | 2-Pyridinesulfonyl | Pd(II) / PhI(OAc)₂ | Facile deprotection of the sulfonyl group after C-H functionalization. organic-chemistry.org |
| 1-(tert-Butyl)-2-iodobenzene | None (C(sp³)-H activation) | Pd(0) / Diaziridinone | Forms 3,3-disubstituted indolines via palladacycle intermediate and C(sp³)-H activation. acs.org |
Transition-Metal-Free and Green Chemistry Approaches for Indoline Synthesis
Growing emphasis on sustainable chemistry has spurred the development of transition-metal-free and green synthetic routes to indolines. nih.gov These methods aim to reduce waste, avoid toxic metals, and utilize environmentally benign reagents and solvents. tandfonline.comtandfonline.com
One innovative transition-metal-free approach is the dearomatization of indoles via nucleophilic addition using organic photoredox catalysts. mdpi.com This method can be used to synthesize 2-alkoxyindolines from tryptophol (B1683683) precursors under mild conditions. mdpi.com Another strategy involves a domino C(sp³)-H activation, 1,2-addition, and defluorinative SNAr-cyclization sequence between ortho-fluorinated methyl-arenes and N-aryl imines, mediated solely by a strong base like potassium hexamethyldisilazide (KHMDS). researchgate.net
Iodine-mediated oxidative intramolecular amination of anilines provides a metal-free pathway to indolines through the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org Furthermore, radical-based methods, such as the coupling of indolin-2-ones with tert-butyl hydroperoxide, can be used to synthesize indoline-2,3-diones without any metal catalyst. organic-chemistry.org
Green chemistry principles are often incorporated by using alternative energy sources or solvents. Microwave-assisted reactions have been shown to be rapid and efficient for synthesizing indole derivatives. tandfonline.comtandfonline.com The use of water as a solvent, often with the aid of surfactants like TPGS-750-M, allows for reactions like the palladium-catalyzed cyclization of 2-alkynylanilines to be performed under environmentally friendly conditions. nih.gov Flow chemistry techniques have also been applied to optimize the synthesis of indoline derivatives, for instance, in the one-step heterogeneous catalytic hydrogenation for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate, reducing waste and improving safety. researchgate.net
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure substituted indolines is of paramount importance for pharmaceutical applications. This requires the development of highly stereoselective synthetic methods.
Enantioselective and Diastereoselective Synthetic Strategies
A variety of strategies have been developed to control the stereochemistry at the C2 and C3 positions of the indoline ring. nih.gov
A powerful method for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines is through a copper-hydride (CuH)-catalyzed reaction. nih.gov This protocol involves the cyclization of an imine with an adjacent olefin, tolerating a broad range of functional groups and affording excellent enantioselectivities. nih.gov
Kinetic resolution is another effective technique. Chiral phosphoric acids have been used to catalyze the oxidative kinetic resolution of 2-substituted indolines via an asymmetric transfer hydrogenation, yielding the desired enantiomer with high selectivity. ccspublishing.org.cn Asymmetric lithiation using n-butyllithium and the chiral ligand sparteine (B1682161) can achieve the kinetic resolution of N-Boc-2-arylindolines, allowing for the isolation of both the unreacted starting material and the 2,2-disubstituted product in highly enantioenriched forms. whiterose.ac.uk
A dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides a robust method for constructing enantioenriched 2,2-disubstituted indolines. nih.govacs.org This nih.govnih.gov sigmatropic rearrangement proceeds with high fidelity, transferring the chirality from the C3-indolic alcohol to the C2 position. The required enantiomerically enriched alcohol precursors are readily accessible through the asymmetric reduction of corresponding ketones. acs.org
Chemoenzymatic processes have also been successfully employed. For instance, the kinetic resolution of racemic 2,3-disubstituted indolines can be achieved with high stereodiscrimination using lipases, such as Candida antarctica lipase (B570770) A. nih.gov
Table 3: Overview of Stereoselective Synthetic Strategies for Indoline Derivatives
| Strategy | Catalyst/Reagent | Type of Stereocontrol | Key Features |
|---|---|---|---|
| CuH-Catalyzed Cyclization | Cu(OAc)₂ / Chiral Ligand / Hydrosilane | Diastereo- and Enantioselective | Forms cis-2,3-disubstituted indolines with high selectivity; broad functional group tolerance. nih.gov |
| Dearomative Claisen Rearrangement | N,N-Dimethylacetamide dimethyl acetal | Chirality Transfer | Transfers chirality from a C3-alcohol to the C2-position with high fidelity. nih.govacs.org |
| Kinetic Resolution (Asymmetric Lithiation) | n-BuLi / (-)-Sparteine | Enantioselective | Resolves racemic N-Boc-2-arylindolines; provides access to either enantiomer of the 2,2-disubstituted product. whiterose.ac.uk |
| Kinetic Resolution (Oxidative) | Chiral Phosphoric Acid | Enantioselective | Asymmetric transfer hydrogenation resolves racemic 2-substituted indolines. ccspublishing.org.cn |
| Chemoenzymatic Resolution | Candida antarctica lipase A | Enantioselective | Effective kinetic resolution of various racemic indolines. nih.gov |
Strategic Introduction of the 2-Hydroxyethyl Moiety
The introduction of a 2-hydroxyethyl group at the C2 position of the indoline ring is a synthetic challenge that requires strategic planning. Direct alkylation at the C2 position is often difficult. A common and effective strategy involves the reduction of a precursor molecule containing a carbonyl group in the side chain attached to the C2 position.
One well-established method for creating a C2-substituent with a terminal alcohol is the reduction of an ester group. For instance, various substituted 2-hydroxymethylindoles are prepared through the reduction of the corresponding ethyl indole-2-carboxylates using powerful reducing agents like lithium aluminum hydride (LiAlH4). rsc.org This foundational reaction transforms the ester into a primary alcohol, yielding a hydroxymethyl group at the C2 position.
Another potential pathway involves the homologation of an intermediate like indole-2-carbaldehyde. rsc.org This aldehyde can undergo a condensation reaction, for example with nitromethane, to form a nitrovinyl-substituted indole. Subsequent reduction of the nitro group and the alkene can yield the desired side chain, which could then be converted to the final product. rsc.org
Derivatization and Functionalization Post-Synthesis of this compound
Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds. Key functionalization strategies include reactions at the nitrogen atom of the indoline ring and substitution on the aromatic benzene ring.
The secondary amine of the indoline ring is a key handle for functionalization through N-alkylation and N-acylation.
N-Alkylation: Modern methods for N-alkylation often employ a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents, releasing water as the only byproduct. rug.nlrug.nl This approach is environmentally friendly and atom-economical. Transition metal complexes, particularly those based on iridium and iron, have proven to be effective catalysts for this transformation. rug.nlrug.nlorganic-chemistry.orgnih.govresearchgate.netresearchgate.net Iridium-catalyzed protocols can achieve regioselective N-alkylation of indolines in water, highlighting the green credentials of this method. organic-chemistry.orgnih.gov Iron-catalyzed systems offer a more abundant and less expensive alternative to precious metal catalysts like iridium or ruthenium. rug.nlrug.nlresearchgate.netresearchgate.net These reactions typically involve heating the indoline with the desired alcohol in the presence of the catalyst and a base. researchgate.net An alternative, classic approach involves deprotonating the indoline nitrogen with a strong base like sodium hydride (NaH) followed by an SN2 reaction with an alkyl halide. bhu.ac.in
| Method | Catalyst / Reagents | Key Features | Citations |
| Iridium-Catalyzed Alkylation | Iridium Complex | Can be performed in water; regioselective for N-alkylation over C3-alkylation. | organic-chemistry.org, nih.gov, nih.gov |
| Iron-Catalyzed Alkylation | Tricarbonyl(cyclopentadienone) iron complex, Base (e.g., K₂CO₃), Me₃NO | Uses an earth-abundant metal; proceeds via borrowing hydrogen mechanism with alcohols. | researchgate.net, researchgate.net, researchgate.net |
| Classical SN2 Alkylation | Strong Base (e.g., NaH), Alkyl Halide | Standard method; requires stoichiometric base and generates salt waste. | bhu.ac.in |
N-Acylation: N-acylation introduces an amide functionality, which can significantly alter the compound's electronic and biological properties. Due to the lower nucleophilicity of the indoline nitrogen compared to aliphatic amines, these reactions can be challenging. nih.govresearchgate.net To overcome this, various methods have been developed. One approach involves the use of thioesters as stable and effective acylating agents in the presence of a base like cesium carbonate. nih.gov Another strategy employs a chiral, non-enzymatic catalyst to achieve kinetic resolution of 2-substituted indolines through acylation, which is particularly useful for synthesizing enantiomerically enriched compounds. nih.gov Direct acylation using carboxylic acids is also possible when catalyzed by boric acid, offering an economical route.
| Method | Acylating Agent / Reagents | Key Features | Citations |
| Thioester-Mediated Acylation | Thioester, Base (Cs₂CO₃) | Highly chemoselective for N-acylation; tolerates various functional groups. | nih.gov |
| Catalytic Kinetic Resolution | Acetic Anhydride, Chiral PPY Catalyst | Allows for the separation of enantiomers of chiral 2-substituted indolines. | nih.gov |
| Direct Acylation | Carboxylic Acid, Boric Acid | Economical method using readily available carboxylic acids. | |
| Lewis Acid-Mediated Acylation | N-Acylbenzotriazoles, TiCl₄ | Mild and regioselective method for C-acylation of indoles, but principles can be adapted. | researchgate.net |
Electrophilic aromatic substitution (EAS) is a primary method for functionalizing the benzene portion of the indoline ring. The secondary amine is a powerful activating group and an ortho, para-director. In the indoline system, the positions ortho (C7) and para (C5) to the nitrogen are electronically activated. bhu.ac.in
While both C5 and C7 are activated, substitution often occurs preferentially at the C5 position. This regioselectivity is particularly evident in the nitration of N-protected indolines, where using ferric nitrate (B79036) as the nitrating agent under mild conditions leads to high yields of the 5-nitroindoline (B147364) derivative. tandfonline.comingentaconnect.com The preference for C5 is often attributed to reduced steric hindrance compared to the C7 position, which is adjacent to the five-membered ring.
Common EAS reactions applicable to the indoline ring include:
Nitration: Introduction of a nitro group (-NO₂), typically using reagents like ferric nitrate or nitric acid mixtures. tandfonline.comingentaconnect.com
Halogenation: Introduction of halogens (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, though these can sometimes lead to mixtures of products due to the high reactivity of the indoline system. researchgate.net
The specific substitution pattern on a this compound derivative would be directed by the combined electronic effects of the amino group and any other pre-existing substituents on the aromatic ring.
Utility of 4-(2-Hydroxyethyl)indolin-2-one (B19303) as a Synthetic Intermediate
A structurally related and synthetically important compound is 4-(2-hydroxyethyl)indolin-2-one. This molecule is an oxindole, featuring a carbonyl group at the C2 position and a hydroxyethyl (B10761427) group on the C4 position of the benzene ring. It serves as a key intermediate in the industrial synthesis of Ropinirole, a potent non-ergot dopamine (B1211576) agonist used for treating Parkinson's disease and restless legs syndrome. researchgate.netresearchgate.netnbinno.com
The synthesis of 4-(2-hydroxyethyl)indolin-2-one can be achieved via several routes. One convenient, multi-step sequence starts from the commercially available 2-(2-methyl-3-nitrophenyl)acetic acid. researchgate.net An improved process involves the cyclization of β-phenylethanol derivatives, oxidation, reaction with nitromethane, and a final reductive cyclization step using a Raney Nickel catalyst to furnish the target oxindole. researchgate.net Another patented process describes the preparation from 4-ethanol-3-chloro-indole oxide via catalytic hydrogenation. google.com
Once obtained, 4-(2-hydroxyethyl)indolin-2-one is a versatile building block. researchgate.netnih.govpharmacompass.comlgcstandards.com For the synthesis of Ropinirole, the primary alcohol of the hydroxyethyl group is typically converted to a better leaving group, such as a tosylate. This is followed by nucleophilic substitution with di-n-propylamine to introduce the final side chain, yielding the active pharmaceutical ingredient. researchgate.netnbinno.com The utility of this intermediate underscores the importance of functionalized indolinones in the development of pharmaceuticals.
Advanced Characterization and Analytical Techniques in 2 2 Hydroxyethyl Indoline Research
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS, IR)
Spectroscopic methods are indispensable for the structural elucidation of 2-(2-Hydroxyethyl)indoline, providing detailed information about its atomic connectivity and functional groups. While specific experimental data for this compound is not widely available in public databases, analysis of its structural analogues, such as 3-(2-Hydroxyethyl)indole and the parent compound indoline (B122111), provides a robust framework for predicting its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring of the indoline core, as well as signals for the methylene (B1212753) protons of the indoline ring and the hydroxyethyl (B10761427) side chain. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the substitution at the 2-position. The protons of the hydroxyethyl group (-CH₂-CH₂-OH) would appear as two triplets, and the hydroxyl proton would be a broad singlet, which can exchange with D₂O. For comparison, the ¹H NMR spectrum of the parent indoline shows characteristic multiplets for its aromatic and aliphatic protons. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum of the related compound, 3-(2-Hydroxyethyl)indole, shows distinct peaks for the indole (B1671886) ring carbons and the carbons of the hydroxyethyl side chain. bmrb.io For this compound, one would expect to see signals corresponding to the eight carbons of the indoline core and the two carbons of the hydroxyethyl substituent.
A summary of the expected ¹³C NMR chemical shifts for this compound, based on data for 3-(2-Hydroxyethyl)indole, is presented below.
| Atom | Expected Chemical Shift (ppm) for this compound (Predicted) | Reference Chemical Shift (ppm) for 3-(2-Hydroxyethyl)indole bmrb.io |
| C2 (indoline) | ~60-70 | - |
| C3 (indoline) | ~30-40 | 112.202 (C3 of indole) |
| C3a (indoline) | ~140-150 | - |
| C4 (indoline) | ~125-130 | 127.382 (C4 of indole) |
| C5 (indoline) | ~120-125 | 136.422 (C5 of indole) |
| C6 (indoline) | ~125-130 | 122.523 (C7 of indole) |
| C7 (indoline) | ~110-120 | 118.821 (C8 of indole) |
| C7a (indoline) | ~150-160 | - |
| C1' (side chain) | ~30-40 | 28.719 (Cα of side chain) |
| C2' (side chain) | ~60-65 | 62.593 (Cβ of side chain) |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₃NO), the molecular ion peak [M]⁺ would be expected at m/z 163. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH, m/z 17), water (H₂O, m/z 18), or the entire hydroxyethyl side chain (-CH₂CH₂OH, m/z 45). The fragmentation of amines often involves alpha-cleavage, which in this case would be the bond between the C2 of the indoline ring and the side chain. libretexts.org The mass spectrum of the related compound 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione shows a prominent fragment corresponding to the loss of the hydroxyethyl group. nist.gov
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A peak in the range of 3300-3500 cm⁻¹ would indicate the N-H stretching of the indoline ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C-O stretching would be observed in the 1000-1260 cm⁻¹ region.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Column Chromatography:
Column chromatography is a standard method for the purification of organic compounds. For this compound, a polar stationary phase like silica (B1680970) gel would be suitable, given the polar nature of the hydroxyl and amine functional groups. The choice of eluent (mobile phase) would be critical for achieving good separation. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), would likely be effective in separating the desired product from less polar impurities and starting materials. The stability of the compound on the stationary phase should be considered to prevent degradation during purification. nih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is a high-resolution chromatographic technique used for both purification (preparative HPLC) and purity assessment (analytical HPLC). For analytical purposes, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. A UV detector would be suitable for detecting the indoline chromophore. The retention time and peak purity can be used to determine the identity and purity of the compound.
Thin-Layer Chromatography (TLC):
TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A silica gel plate can be used as the stationary phase, and a solvent system similar to that used for column chromatography can be employed as the mobile phase. Visualization of the spots can be achieved using UV light or by staining with a suitable reagent like potassium permanganate.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at the C2 position of the indoline ring, X-ray crystallography would be the definitive method to determine its absolute configuration (R or S) and to study its conformational preferences in the crystalline form.
While no crystal structure for this compound itself is currently available in the public domain, the crystal structures of numerous other indoline derivatives have been determined. researchgate.netnih.gov These studies reveal important information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. For instance, the crystal structure of a related indole derivative, 3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, shows extensive N-H···O and O-H···O hydrogen bonding, which creates a three-dimensional network. iucr.org Similar interactions would be expected to play a crucial role in the crystal lattice of this compound.
The process of obtaining a crystal structure involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected. The data are then processed to solve and refine the crystal structure.
Pharmacological and Biological Research of 2 2 Hydroxyethyl Indoline Derivatives
Mechanistic Studies of Action of 2-(2-Hydroxyethyl)indoline Derivatives
The mechanisms through which this compound derivatives exert their biological effects are multifaceted, involving specific molecular targets, modulation of intracellular signaling, and interaction with key biological molecules.
Elucidation of Molecular Targets and Binding Mechanisms
Research has identified several key molecular targets for indoline-based compounds, including G-protein coupled receptors and enzymes involved in inflammatory pathways. The specific binding interactions of these derivatives are crucial for their activity and selectivity.
Derivatives of the parent indole (B1671886) structure have shown significant affinity for opioid receptors. For instance, a 2-hydroxymethyl N-piperidinyl indole analog demonstrated subnanomolar binding affinity for the nociceptin (B549756) opioid receptor (NOP), with a Ki value of 0.34 nM. nih.gov This compound also displayed enhanced binding affinity for the mu-opioid receptor (MOP) compared to its 3-substituted counterpart. nih.gov Molecular docking studies suggest that the positioning of substituents on the indole ring dictates the binding profile and functional activity at these receptors. nih.gov
In the context of inflammation, indoline (B122111) derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade. acs.org Molecular docking simulations have provided a rationale for their inhibitory activity. The indoline moiety of one potent derivative, compound 43 , was observed to position itself near the catalytic iron atom within the active site of 5-LOX, engaging in van der Waals interactions with multiple hydrophobic residues such as H372, L368, and I415. acs.org Furthermore, its thiourea (B124793) group forms crucial hydrogen bonds with Q363 and Y181. acs.org In its interaction with sEH, the same compound's indoline ring forms π–π interactions with H524 and W525. acs.org
Additionally, other indoline derivatives have been synthesized and evaluated as 5-HT2C receptor agonists, indicating another class of molecular targets for this scaffold. sigmaaldrich.com
Table 1: Molecular Targets and Binding Interactions of Indoline Derivatives
| Derivative Class | Molecular Target(s) | Key Binding Interactions / Affinity | Source(s) |
|---|---|---|---|
| N-piperidinyl indoles | NOP Receptor | Subnanomolar affinity (Ki = 0.34 nM for 2-hydroxymethyl analog) | nih.gov |
| N-piperidinyl indoles | MOP Receptor | Enhanced affinity for 2-substituted vs. 3-substituted analogs | nih.gov |
| Substituted Indolines | 5-Lipoxygenase (5-LOX) | Indoline moiety interacts with hydrophobic residues (H372, L368, I415); H-bonds via substituent groups. | acs.org |
| Substituted Indolines | Soluble Epoxide Hydrolase (sEH) | π–π stacking with H524 and W525. | acs.org |
Intracellular Signaling Pathway Modulation
By engaging with their molecular targets, this compound derivatives can significantly modulate intracellular signaling pathways. A primary example is the regulation of the arachidonic acid (AA) cascade. The AA pathway is a critical biochemical cascade for targeting inflammatory diseases. acs.org By dually inhibiting the enzymes 5-LOX and sEH, indoline derivatives can interfere with the production of pro-inflammatory leukotrienes and stabilize anti-inflammatory epoxyeicosatrienoic acids (EETs), respectively, thereby exerting a synergistic anti-inflammatory effect. acs.org
The antioxidant properties of certain indoline derivatives suggest a potential role in modulating redox-sensitive signaling pathways. For example, the transcription factor Nrf2 (nuclear factor-erythroid 2 p45-related factor 2) is a master regulator of the cellular antioxidant response. researchgate.net It is plausible that by scavenging reactive oxygen species, indoline compounds could influence the Nrf2/ARE (Antioxidant Response Element) pathway, leading to the transcriptional activation of protective genes. researchgate.net
DNA/Protein Interaction Analysis
The study of how these derivatives interact with biological macromolecules is fundamental to understanding their mechanism of action. While direct interactions with DNA have not been a primary focus in the reviewed literature for this specific class, their interactions with proteins are well-documented.
The binding of indoline derivatives to enzymes like 5-LOX and sEH represents a clear case of drug-protein interaction. acs.org These interactions are non-covalent and are characterized by a combination of hydrogen bonds, van der Waals forces, and π–π stacking, as revealed by computational docking studies. acs.org The affinity and specificity of this binding are critical for the compound's inhibitory potency. Techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are often employed to quantify the binding constants and thermodynamic parameters of such interactions, confirming the spontaneous and stable formation of drug-protein complexes. nih.gov
Investigations of Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are key signaling molecules but can cause significant cellular damage and tissue injury when produced in excess, a condition known as oxidative stress. nih.govmdpi.com Certain indoline derivatives have been investigated for their ability to counteract oxidative stress.
In a notable study, an indoline derivative, compound 14 , was identified as a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.gov Mechanistic investigations revealed that this compound functions as a novel radical-trapping antioxidant. nih.gov Its capacity for scavenging lipid peroxides was found to be comparable to that of Ferrostatin-1, a well-established ferroptosis inhibitor. nih.gov This antioxidant mechanism directly involves quenching ROS and breaking the chain reaction of lipid peroxidation, thereby protecting cells from oxidative damage. nih.gov The generation of ROS by cellular sources like NADPH oxidases and mitochondria is a central feature of many pathological conditions, and compounds that can mitigate ROS production or scavenge existing radicals hold significant therapeutic promise. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance potency, selectivity, and other pharmacological properties. For indoline derivatives, the nature and position of substituents on the indoline core are critical determinants of biological activity.
Impact of Hydroxyethyl (B10761427) Moiety on Biological Activity and Selectivity
The presence and position of a hydroxyalkyl group, such as a hydroxyethyl or hydroxymethyl moiety, on the indoline scaffold can profoundly influence biological activity and receptor selectivity.
A key SAR study compared 2-substituted N-piperidinyl indoles with their 3-substituted regioisomers, revealing significant differences in their pharmacological profiles at opioid receptors. nih.gov Specifically, a 2-hydroxymethyl indole analog (1 ) was found to be a potent NOP full agonist (EC50 = 29.9 nM, 102% stimulation). In stark contrast, its corresponding 3-hydroxymethyl regioisomer (2 ) behaved as a weak NOP partial agonist (EC50 = 117 nM, 18.9% stimulation). nih.gov This demonstrates that moving the hydroxymethyl group from the 2- to the 3-position on the indole ring drastically reduces agonist efficacy. nih.gov
This positional isomerism also affects receptor selectivity. Both the 2-hydroxymethyl and 2-aminomethyl indoles showed significantly enhanced binding affinity at the MOP receptor compared to their 3-substituted analogs, indicating that the 2-position is favored for MOP receptor recognition in this chemical series. nih.gov These findings underscore the critical role of the substituent's location on the indole core, suggesting that the hydroxyethyl (or hydroxymethyl) group at the 2-position helps to orient the molecule within the receptor binding pocket in a manner conducive to full agonism and specific receptor selectivity. nih.gov
Table 2: SAR of 2- vs. 3-Substituted Indole Analogs at NOP Receptor
| Compound | Indole Substitution | Functional Activity at NOP Receptor | Efficacy (% Stimulation) | Potency (EC50, nM) | Source |
|---|---|---|---|---|---|
| 1 | 2-Hydroxymethyl | Full Agonist | 102% | 29.9 | nih.gov |
| 2 | 3-Hydroxymethyl | Partial Agonist | 18.9% | 117 | nih.gov |
| 10 | 2-Aminomethyl | Full Agonist | 100% | 5.8 | nih.gov |
| 19 | 3-Aminomethyl | Partial Agonist | 35.9% | 121 | nih.gov |
Influence of Substituents on Indoline Ring and Side Chains
The pharmacological activity of this compound derivatives is significantly modulated by the nature and position of substituents on both the indoline ring system and the N-1 side chain. Structure-activity relationship (SAR) studies have elucidated key structural features that govern the potency and selectivity of these compounds for various biological targets.
Substitutions on the Aromatic Ring: Modifications to the benzene (B151609) portion of the indoline nucleus have proven to be a critical determinant of biological activity. The introduction of halogen atoms, such as bromine, chlorine, or fluorine, is a common strategy to enhance potency. For instance, in a series of tricyclic indoline resistance-modifying agents, it was found that maintaining a halogen (bromine or chlorine) at the 5-position of the indoline ring was essential for activity. acs.org Adding a second halogen, such as fluorine, at the 7-position sometimes led to improved activity and reduced mammalian cytotoxicity. acs.org In contrast, substitutions at other positions can be less favorable. For some indole derivatives, substitution at the 4-position of the ring was found to be the least favorable for activity.
The following table summarizes the influence of various substituents on the pharmacological activity of indoline derivatives based on published research.
| Modification Site | Substituent/Modification | Observed Effect on Pharmacological Activity |
| Indoline Ring (5-position) | Halogen (Bromine, Chlorine) | Essential for maintaining resistance-modifying agent (RMA) activity. acs.org |
| Indoline Ring (7-position) | Fluorine (in addition to 5-halogen) | Maintained or slightly improved RMA activity with reduced cytotoxicity. acs.org |
| N-1 Side Chain | Removal of the entire side chain | Resulted in severely reduced activity. acs.org |
| N-1 Side Chain | Sulfonamide group | Crucial for RMA activity. acs.org |
| N-1 Side Chain (general) | Carbon chain length (4-6 carbons) | Optimal for in vitro and in vivo activity in some indole cannabinoids. researchgate.net |
Stereochemical Effects on Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor in the pharmacological activity of this compound derivatives. The chiral center that can exist in these molecules, particularly on the side chain or substituted ring, means they can exist as enantiomers or diastereomers. These stereoisomers can exhibit profound differences in their biological activity, potency, and selectivity due to the stereospecific nature of their interactions with protein targets such as receptors and enzymes.
The differential activity between enantiomers is well-documented for indoline-based compounds. In a series of indoline derivatives designed as α1A-adrenoceptor antagonists, the (R)-enantiomer was identified as being significantly more potent and selective than its (S)-counterpart. acs.org For example, compound (R)-14r was identified as a highly potent and selective α1A-AR antagonist, demonstrating the critical importance of a specific spatial orientation for effective receptor binding. acs.org
Similarly, in the synthesis of complex spiro[indoline-3,2′-thiazolidine] derivatives, the formation of specific diastereoisomers is often controlled and characterized, as different diastereomers are expected to have distinct biological profiles. acs.orgnih.gov Molecular docking studies often reveal that only one enantiomer can fit optimally into the binding pocket of a target protein, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are not possible for the other enantiomer. This principle underscores the importance of stereoselective synthesis in drug discovery to isolate the more active and potentially less toxic stereoisomer for therapeutic development.
Preclinical Pharmacokinetic (PK) and Metabolism Studies (In Vitro and In Vivo Models)
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling (Excluding Clinical Data)
The preclinical ADME profile of a drug candidate provides critical insights into its potential in vivo behavior, helping to predict its bioavailability, duration of action, and potential for accumulation. For this compound derivatives, ADME properties are assessed using a combination of in silico, in vitro, and in vivo models.
Absorption: In silico and in vitro models are used to predict the oral absorption of indoline derivatives. Computational models based on a compound's physicochemical properties (e.g., LogP, polar surface area) can provide an initial assessment. Studies on some novel indole derivatives predicted good human intestinal absorption (HIA) with no violations of Lipinski's rule of five, suggesting favorable drug-like qualities. researchgate.net
Distribution: Once absorbed, the extent of a compound's distribution is largely governed by its binding to plasma proteins. Highly protein-bound drugs have a lower volume of distribution and are less available to exert their pharmacological effects. The plasma protein binding for novel indole derivatives has been predicted computationally, with some studies suggesting a high probability of binding to carrier proteins in the blood. japsonline.com
Metabolism: Metabolic stability is a key parameter evaluated in early discovery. This is typically assessed in vitro using liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) and humans. A study on a series of Trifluoromethoxyphenyl indole carboxamide analogs demonstrated a favorable profile in human liver microsomes, characterized by minimal clearance. thesciencein.org High metabolic stability is generally desirable as it can lead to a longer in vivo half-life.
The following table presents a summary of typical ADME parameters evaluated for indole and indoline derivatives in preclinical studies.
| ADME Parameter | In Vitro / In Silico Model | Typical Findings for Indole/Indoline Derivatives |
| Aqueous Solubility | Thermodynamic/Kinetic Solubility Assays | Favorable solubility reported for some analogues. thesciencein.org |
| Intestinal Absorption | Caco-2 Permeability Assay / In Silico Prediction | Good oral absorption often predicted. japsonline.com |
| Plasma Protein Binding | Equilibrium Dialysis / In Silico Prediction | High probability of being bound to carrier proteins. japsonline.com |
| Metabolic Stability | Liver Microsome/Hepatocyte Incubations | Varies by structure; some analogues show minimal clearance in human liver microsomes. thesciencein.org |
| CYP450 Inhibition | In Vitro Enzyme Inhibition Assays | Some derivatives show no inhibition of key enzymes like CYP2D6. japsonline.com |
| Blood-Brain Barrier | In Silico Prediction / PAMPA Assay | Often predicted to have poor penetration. japsonline.com |
Metabolic Fate and Biotransformation Pathways
The biotransformation of this compound derivatives involves a series of enzymatic reactions, primarily occurring in the liver, that modify the parent compound to facilitate its excretion. The metabolic pathways are largely dictated by the compound's core structure and functional groups.
Phase I Metabolism: Phase I reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. The indoline scaffold is susceptible to several oxidative transformations catalyzed by the cytochrome P450 (CYP450) family of enzymes. A key metabolic pathway for the indoline core is dehydrogenation (aromatization) to form the corresponding indole derivative. researchgate.net This indole can then undergo further oxidation.
For structurally related indolealkylamines, the primary metabolic routes are oxidative deamination of the side chain, initiated by monoamine oxidase A (MAO-A), and N-demethylation, which is mediated by various CYP isozymes including CYP1A2, CYP3A4, and CYP2D6. nih.gov The alkyl side chain of this compound could potentially undergo oxidation. The terminal primary alcohol of the 2-hydroxyethyl group is a prime site for oxidation, first to an aldehyde and subsequently to a carboxylic acid metabolite.
Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates renal or biliary excretion. The prominent hydroxyl group in the 2-(2-hydroxyethyl) side chain makes these derivatives excellent substrates for glucuronidation (via UDP-glucuronosyltransferases, UGTs) and potentially sulfation (via sulfotransferases, SULTs). This is a common and efficient clearance pathway for many drugs containing hydroxyl moieties.
Potential biotransformation pathways for this compound include:
Dehydrogenation: The indoline ring can be oxidized by P450 enzymes to an indole ring. researchgate.net
Hydroxylation: Aromatic hydroxylation can occur on the benzene ring of the indoline/indole nucleus.
Side Chain Oxidation: The terminal alcohol can be oxidized to an aldehyde and then to a carboxylic acid.
Glucuronidation: The hydroxyl group is a likely site for conjugation with glucuronic acid.
N-Dealkylation/Deamination: While less direct for the hydroxyethyl group, modifications of the side chain could make it susceptible to these pathways. nih.gov
Computational and in Silico Approaches in 2 2 Hydroxyethyl Indoline Research
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This modeling is crucial for understanding the structural basis of a compound's biological activity. While specific docking studies focused exclusively on 2-(2-Hydroxyethyl)indoline are not extensively detailed in public literature, research on closely related indole (B1671886) derivatives provides a strong framework for predicting its potential interactions.
Studies on various indole derivatives show that the indoline (B122111) scaffold is a versatile pharmacophore capable of fitting into diverse receptor binding pockets. For instance, indole derivatives have been successfully docked into the active sites of several key protein targets. The primary interactions governing the binding of these ligands often involve:
Hydrogen Bonding: The hydroxyl group (-OH) on the ethyl side chain and the nitrogen atom (NH) of the indoline ring are potential hydrogen bond donors and acceptors. These can form critical connections with polar amino acid residues like Serine, Threonine, and Aspartate in a receptor's active site. nih.gov
π-π Stacking: The aromatic portion of the indoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.govnih.gov This is a common feature in the binding of indole-containing compounds.
Hydrophobic Interactions: The ethyl linker and parts of the bicyclic ring system can form hydrophobic or van der Waals contacts with non-polar residues in the binding pocket. nih.gov
In silico studies on serotonin (B10506) receptors, for example, have shown that the protonatable nitrogen atom of indole derivatives can form a salt bridge with a conserved aspartate residue (Asp 3.32), which is a key interaction for ligand binding. nih.gov Similarly, docking studies of indole derivatives against the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a target in cancer therapy, have been used to predict binding modes and rationalize anticancer activity. nih.gov The binding affinity, often expressed as a docking score (in kcal/mol), helps to rank potential drug candidates, with more negative scores typically indicating stronger binding. eurekaselect.comnih.gov
| Receptor Target Class | Key Interacting Residues (Examples from Indole Derivatives) | Types of Interaction | Reference |
|---|---|---|---|
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Asp (3.32), Ser (3.36), Phe (6.51), Trp (6.48) | Salt Bridge, Hydrogen Bond, π-π Stacking, π-cation | nih.gov |
| Cytochrome P450 (e.g., CYP1A2) | Phe (226), Asn (312), Thr (118) | π-π Stacking, Hydrogen Bond, Hydrophobic | nih.gov |
| Histone Deacetylase (HDAC2) | Not specified in detail, but involves fitting into the active site. | Hydrogen Bond, Hydrophobic | nih.gov |
| Estrogen Receptor α (ERα) | Not specified in detail, but involves interaction with the ligand-binding cavity. | Hydrogen Bond, Hydrophobic | eurekaselect.combenthamdirect.com |
| EGFR Tyrosine Kinase | Not specified in detail, but involves interaction with the kinase domain. | Hydrogen Bond, Hydrophobic | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the design of more effective compounds. mdpi.com
For derivatives of the indole and indoline core, QSAR studies have been employed to explore activities ranging from anti-inflammatory to anticancer and antioxidant effects. mdpi.comnih.gov The process involves calculating a wide range of molecular descriptors for a set of related compounds with known activities. These descriptors fall into several categories:
Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener Index, Balaban J index). nih.gov
Physicochemical Descriptors: These include properties like the partition coefficient (LogP), molar refractivity (MR), and polarizability. nih.govwalisongo.ac.id
Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. nih.govwalisongo.ac.id
A mathematical model, often based on multiple linear regression, is then developed to create an equation that links these descriptors to the biological activity (e.g., pIC50). For instance, a hypothetical QSAR model for a series of indoline derivatives might look like:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(LUMO Energy)
This equation would suggest that activity is positively correlated with lipophilicity and dipole moment, and negatively correlated with the LUMO energy. Such models have been successfully used to predict the antioxidant activity of novel indole derivatives. mdpi.com The statistical quality of a QSAR model is validated using parameters like the correlation coefficient (R²) and cross-validation techniques to ensure its predictive power. nih.govresearchgate.net
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity | Reference |
|---|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and transport to the target site. | nih.gov |
| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding interactions. | nih.gov |
| Quantum Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. | nih.gov |
| Quantum Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons. | nih.gov |
| Topological | Wiener Index (W) | Describes molecular branching and size. | nih.gov |
ADME Prediction and Druglikeness Assessment
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.gov Druglikeness is an assessment of whether a compound contains functional groups and has physical properties consistent with known drugs.
For this compound, ADME and druglikeness can be predicted using software like SwissADME and PreADMET. nih.govresearchgate.net These platforms calculate key physicochemical properties and evaluate them against established criteria, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has:
A molecular weight (MW) of ≤ 500 g/mol .
A LogP value (a measure of lipophilicity) of ≤ 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Based on the structure of 4-(2-Hydroxyethyl)indolin-2-one (B19303) (a closely related isomer), which has a molecular weight of approximately 177 g/mol and a calculated LogP of 0.2, this compound is expected to be fully compliant with Lipinski's rules. nih.gov In silico models can also predict other important parameters like water solubility, gastrointestinal absorption, and the potential to cross the blood-brain barrier (BBB). researchgate.net For example, graphical representations like the "BOILED-Egg" model can simultaneously predict passive GI absorption and BBB permeation. researchgate.net
| ADME/Druglikeness Parameter | Predicted Value/Status (based on related Indolines) | Significance | Reference |
|---|---|---|---|
| Molecular Weight (MW) | ~163.21 g/mol (for C10H13NO) | Compliant with Lipinski's Rule (<500); influences diffusion and absorption. | nih.gov |
| Lipophilicity (XLogP3) | ~0.2 (for an isomer) | Compliant with Lipinski's Rule (<5); affects solubility and membrane permeability. | nih.gov |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | Compliant with Lipinski's Rule (≤5); influences solubility and receptor binding. | nih.gov |
| Hydrogen Bond Acceptors | 2 (from O and N atoms) | Compliant with Lipinski's Rule (≤10); influences solubility and receptor binding. | nih.gov |
| Polar Surface Area (PSA) | ~41.5 Ų (for an isomer) | Predicts membrane permeability; values < 140 Ų are good for cell penetration. | nih.gov |
| Gastrointestinal (GI) Absorption | Predicted to be high | Crucial for oral bioavailability. | researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Potentially permeable | Determines if the compound can act on the central nervous system. | researchgate.net |
Theoretical Chemistry and Conformational Analysis
Theoretical chemistry methods, particularly quantum chemical calculations like Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.gov Conformational analysis, a subset of this field, studies the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.
For this compound, the indoline ring itself is not planar. The five-membered nitrogen-containing ring typically adopts an "envelope" or "twist" conformation. The specific conformation can influence how the molecule fits into a receptor's binding site. The orientation of the 2-(2-hydroxyethyl) substituent relative to the bicyclic core is also critical. This side chain is flexible and can adopt various conformations, which will be a key determinant of its ability to form hydrogen bonds and other interactions with a biological target. researchgate.net
Quantum chemical calculations can determine important electronic properties:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are fundamental to a molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic) and electron-poor regions (electrophilic), which are key to understanding intermolecular interactions.
These theoretical studies help rationalize experimental observations and guide the design of analogs with improved properties by predicting how structural modifications will alter the molecule's shape and electronic character. nih.gov
Role of 2 2 Hydroxyethyl Indoline in Chemical Biology and Metabolomics Research
Interactions with Gut Microbiota and Related Biological Processes
There is currently no specific scientific literature that details the interactions of 2-(2-Hydroxyethyl)indoline with gut microbiota or its involvement in related biological processes.
The gut microbiome is known to metabolize dietary tryptophan into a variety of indole (B1671886) derivatives, which play crucial roles in host-microbe signaling, immune regulation, and gut homeostasis. nih.govresearchgate.net These microbially-produced indoles can influence various physiological processes in the host. nih.govresearchgate.net However, studies focusing on the metabolic products of tryptophan by gut bacteria have not identified this compound as one of these metabolites.
While research has explored the synthesis and biological activities of various indoline (B122111) derivatives, these studies are typically focused on their potential as therapeutic agents rather than their role as natural metabolites or their interactions with the gut microbiome. nih.govresearchgate.net
Future Research Directions and Therapeutic Prospects for 2 2 Hydroxyethyl Indoline
Design and Synthesis of Next-Generation 2-(2-Hydroxyethyl)indoline Analogues
The development of next-generation analogues of this compound is a key area for future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies can be broadly categorized into modifications of the indoline (B122111) core and derivatization of the 2-hydroxyethyl side chain.
Core Modifications: The indoline ring system offers multiple sites for substitution, including the nitrogen atom (N-1) and various positions on the benzene (B151609) ring (C-4, C-5, C-6, C-7). Synthetic approaches often begin with a substituted indoline or indole (B1671886) precursor. For instance, starting with 5-nitroindoline (B147364), chemists can introduce a variety of functional groups at the N-1 and C-5 positions. nih.govacs.org Techniques such as N-alkylation, N-acylation, and reductive amination can be employed to introduce diverse substituents. nih.govacs.org Cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at various positions on the aromatic ring, allowing for the synthesis of a wide array of polysubstituted indoline derivatives. mdpi.com
Side-Chain Modifications: The 2-hydroxyethyl group is ripe for chemical manipulation. The terminal hydroxyl group can be converted into other functional groups, such as ethers, esters, amines, or halogens, to modulate the compound's polarity, hydrogen bonding capacity, and reactivity. For example, the synthesis of 2-(2-hydroxyethyl)piperazine derivatives, which act as carbonic anhydrase inhibitors, showcases how modifying a hydroxyethyl (B10761427) side chain can lead to potent biological activity. nih.gov Furthermore, extending the carbon chain or introducing branching can influence the molecule's interaction with its biological target.
A promising strategy involves the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols, which provides efficient access to 2-substituted and 2,2-disubstituted indolines. acs.org This method could be adapted to create structurally complex analogues of this compound with precise stereochemical control, which is often crucial for biological activity. acs.org
Table 1: Synthetic Strategies for this compound Analogue Generation
| Strategy | Description | Example Reactions/Techniques | Potential Outcome | Reference |
|---|---|---|---|---|
| N-1 Functionalization | Introduction of substituents on the indoline nitrogen. | Alkylation, Acylation, Reductive Amination | Modulate lipophilicity, introduce new binding interactions. | nih.govacs.org |
| Aromatic Ring Substitution | Addition of functional groups to the benzene portion of the indoline core. | Nitration, Halogenation, Cross-Coupling (Suzuki, Heck) | Alter electronic properties, improve target selectivity. | mdpi.com |
| Side-Chain Derivatization | Chemical modification of the 2-hydroxyethyl group. | Esterification, Etherification, Amination | Fine-tune polarity and hydrogen bonding capabilities. | nih.gov |
| Stereoselective Synthesis | Control the three-dimensional arrangement of atoms. | Asymmetric catalysis, Chiral pool synthesis, Claisen rearrangement | Isolate specific stereoisomers with enhanced activity. | acs.org |
Exploration of Novel Biological Targets and Therapeutic Indications
The indole and indoline scaffolds are known to interact with a diverse range of biological targets, suggesting that analogues of this compound could have broad therapeutic potential. researchgate.net Current research on related structures provides a roadmap for exploring new applications.
Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.netnih.gov Targets include receptor tyrosine kinases like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), as well as intracellular kinases like BRAF. nih.gov Given that the indolin-2-one core is a privileged structure for kinase inhibitors, designing analogues of this compound that incorporate this feature could lead to new anticancer agents. nih.gov The development of indole-based compounds as dual EGFR/VEGFR-2 inhibitors highlights the potential for creating multi-targeted agents. nih.gov
Anti-inflammatory Activity: A recent study identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that mediates inflammation. nih.gov The lead compound from this study demonstrated significant anti-inflammatory effects in animal models. nih.gov This suggests that this compound derivatives could be developed as novel anti-inflammatory drugs.
Central Nervous System (CNS) Disorders: The structural similarity of the indoline core to neurotransmitters like serotonin (B10506) has led to the investigation of its derivatives for CNS applications. 4-(2-Hydroxyethyl)indolin-2-one (B19303) has been identified as a key intermediate in the synthesis of dopamine (B1211576) receptor agonists like Ropinirole, used to treat Parkinson's disease. researchgate.net This precedent suggests that analogues of this compound could be designed to modulate various CNS receptors, potentially leading to treatments for a range of neurological and psychiatric disorders.
Other Potential Indications: The versatility of the indole scaffold is further demonstrated by its use in developing inhibitors for targets such as carbonic anhydrases (for glaucoma) nih.gov, HIV-1 reverse transcriptase, and acetylcholinesterase. sigmaaldrich.com This broad target profile encourages screening of new this compound analogues against a wide panel of enzymes and receptors to uncover novel therapeutic opportunities.
Table 2: Potential Biological Targets and Therapeutic Areas for this compound Analogues
| Biological Target Class | Specific Examples | Therapeutic Indication | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, BRAF, CDKs | Cancer | researchgate.netnih.govnih.gov |
| Inflammatory Enzymes | 5-LOX, sEH, COX | Inflammation, Asthma, Allergic Diseases | nih.gov |
| CNS Receptors | Dopamine Receptors, Serotonin Receptors | Parkinson's Disease, Schizophrenia | researchgate.net |
| Other Enzymes | Carbonic Anhydrases, Acetylcholinesterase, Topoisomerases | Glaucoma, Alzheimer's Disease, Cancer | nih.govresearchgate.netsigmaaldrich.com |
Advanced Mechanistic Elucidation and Systems Biology Approaches
Understanding how a compound exerts its biological effects at a molecular and systemic level is crucial for its development. For this compound and its future analogues, advanced mechanistic studies and systems biology approaches will be indispensable.
Mechanistic Studies: Detailed mechanistic investigations can reveal the precise binding mode and functional consequences of a drug-target interaction. Techniques such as X-ray crystallography can provide atomic-level snapshots of a compound bound to its protein target, as has been done for indoline derivatives targeting enzymes. acs.org Kinetic studies can elucidate the dynamics of target inhibition, distinguishing between different modes of action. mdpi.com For example, a study on the oxidative addition of iodomethane (B122720) to rhodium(I) complexes with indoline-2-carboxylate ligands used FT-IR and NMR spectroscopy to follow the reaction kinetics and pathway. mdpi.com Similar methods can be applied to understand how this compound derivatives interact with their biological targets.
Systems Biology: Complex diseases like cancer and inflammatory disorders involve intricate networks of genes and proteins. mdpi.comnih.gov Systems biology offers a holistic approach to unravel these complexities by integrating large-scale experimental data (e.g., genomics, proteomics) with computational modeling. mdpi.comnih.govmdpi.com This approach can be used to:
Identify Driver Genes: Analyze interaction networks to pinpoint key genes or proteins (hubs) that are critical for the disease process, providing a rational basis for target selection. nih.gov
Model Drug Action: Construct mathematical models of signaling pathways to predict how a compound like a this compound analogue will affect the system's response to various stimuli. mdpi.com
Predict Drug Combinations: Use network analysis to identify synergistic drug combinations that could be more effective than single-agent therapies. nih.gov
By applying systems biology, researchers can move beyond a one-drug, one-target paradigm to understand the network-level effects of this compound derivatives, potentially uncovering novel mechanisms of action and identifying patient populations most likely to respond to treatment. nih.gov
Development of this compound as Chemical Probes or Tools
Beyond their therapeutic potential, molecules derived from this compound can be developed into valuable chemical probes. A chemical probe is a specialized small molecule designed to selectively engage a specific biological target, enabling researchers to study the target's function in cells and organisms. The indole scaffold itself is considered a prime probe for medicinal chemistry research due to its versatile binding capabilities. researchgate.net
To transform a this compound analogue into a chemical probe, it can be modified in several ways:
Affinity Labeling: A reactive group can be incorporated into the molecule that forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.
Fluorescent Tagging: Attaching a fluorescent dye to the molecule allows its localization within cells to be visualized using microscopy, providing insights into the subcellular location of its target.
Biotinylation: Adding a biotin (B1667282) tag enables the pull-down and isolation of the target protein and its associated binding partners from cell lysates, which can then be identified by mass spectrometry.
These chemical tools would be invaluable for validating new biological targets discovered for this compound analogues and for dissecting the complex biological pathways in which these targets operate.
Strategies for Overcoming Research Challenges and Optimizing Compound Properties
The translation of a promising chemical scaffold into a successful drug or research tool is fraught with challenges. Key hurdles for this compound derivatives may include suboptimal potency, poor selectivity, unfavorable pharmacokinetic properties (e.g., low solubility, rapid metabolism), and difficulties in synthesis.
Improving Potency and Selectivity: A central goal of medicinal chemistry is to optimize a lead compound's activity. Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and the effects on activity are measured, are fundamental. Computational docking studies can guide this process by predicting how different analogues will bind to the target, helping to prioritize synthetic efforts. acs.org For instance, molecular docking of indoline derivatives into the active sites of 5-LOX and sEH provided structural insights that guided the design of more potent dual inhibitors. nih.govacs.org
Enhancing Physicochemical Properties: Poor solubility can hinder a compound's absorption and bioavailability. This is a known issue for some indole-based compounds like indirubin. nih.gov Strategies to improve solubility include the introduction of polar functional groups, such as the hydroxyethyl group already present in the parent compound, or the use of formulation techniques.
Overcoming Synthetic Hurdles: The synthesis of complex molecules, especially those with multiple stereocenters, can be challenging. The development of robust and stereoselective synthetic routes is critical. Recent advances in catalysis, such as the use of cobalt complexes for intramolecular C-H alkylation to form cyclic compounds, offer powerful new methods for constructing complex molecular architectures. researchgate.net The development of efficient, scalable syntheses, like the practical approach developed for 4-(2-hydroxyethyl)indolin-2-one, is essential for producing sufficient quantities of a compound for advanced testing. researchgate.net
Table 3: Research Challenges and Optimization Strategies
| Challenge | Strategy | Methods | Reference |
|---|---|---|---|
| Low Potency/Selectivity | Structure-Guided Design | Molecular docking, SAR studies, X-ray crystallography | nih.govacs.org |
| Poor Solubility | Physicochemical Property Modification | Introduction of polar groups, salt formation, formulation development | nih.gov |
| Synthetic Complexity | Development of Novel Synthetic Routes | Asymmetric catalysis, dearomative rearrangements, process optimization | acs.orgresearchgate.net |
| Unfavorable Pharmacokinetics | Metabolic Profiling and Optimization | In vitro metabolism studies, modification of metabolically labile sites | researchgate.net |
Q & A
Q. What are the established synthetic routes for 2-(2-Hydroxyethyl)indoline, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between indoline derivatives and hydroxyethylating agents. For example, reacting indoline with ethylene oxide under controlled alkaline conditions (pH 9–11) at 60–80°C can yield the target compound . Optimization strategies include:
- Design of Experiments (DOE) : Systematically varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to maximize yield .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate high-purity product .
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ethylene oxide coupling | 70°C, pH 10, 12 hrs | 65 | 98 | |
| Reductive amination | H₂, Pd/C, EtOH | 72 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals indoline proton resonances at δ 6.8–7.2 ppm (aromatic), δ 3.6–4.1 ppm (hydroxyethyl -CH₂O-), and δ 2.8–3.3 ppm (N-CH₂) .
- IR Spectroscopy : O-H stretch at 3200–3400 cm⁻¹ and C-N stretch at 1180–1220 cm⁻¹ confirm functional groups .
- Mass Spectrometry : ESI-MS (m/z 163.2 [M+H]⁺) validates molecular weight .
Best practices include cross-referencing spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How should researchers design initial biological activity screens for this compound to identify potential therapeutic targets?
- Methodological Answer :
- In vitro Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 μM concentrations, using positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Cell-Based Screens : Evaluate cytotoxicity (MTT assay) in cancer (HeLa, MCF-7) and non-cancerous (HEK293) cell lines, with dose-response curves (IC₅₀ calculation) .
- Data Validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in the interpretation of this compound's reaction mechanisms?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Modeling : Perform DFT calculations (Gaussian 16) to map potential energy surfaces and validate proposed intermediates .
- Cross-Disciplinary Collaboration : Consult crystallographers for X-ray diffraction data to resolve steric/electronic effects .
Q. How can computational chemistry methods be integrated with experimental data to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., COX-2 or EGFR) to prioritize synthesis candidates .
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with IC₅₀ values from biological assays .
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to assess binding modes .
Q. What advanced purification techniques are critical for isolating this compound from complex reaction mixtures while maintaining structural integrity?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to separate isomers; monitor UV absorption at 254 nm .
- Chiral Chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) for stereochemical studies .
- Lyophilization : Freeze-dry aqueous fractions to prevent thermal degradation during solvent removal .
Key Considerations for Research Documentation
- Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent bioactivity between assays), apply Hill’s criteria for causality: strength of association, reproducibility, and biological plausibility .
- Ethical Reporting : Adhere to journal guidelines (e.g., Mendeley citation standards) and disclose all negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
